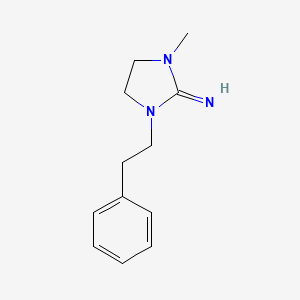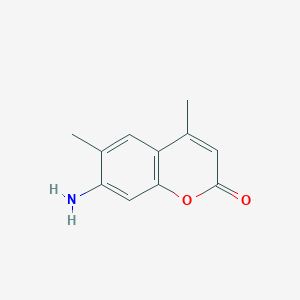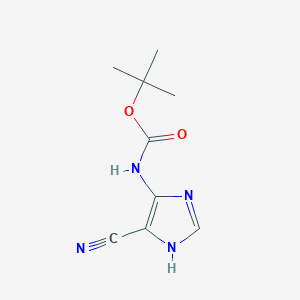
Rel-(2R,5S)-2,5-Diphenylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2R,5S)-2,5-Diphenylpyrrolidine is a chiral organic compound with the following structural formula:
C16H17N
It belongs to the class of pyrrolidine derivatives and features two phenyl groups attached to the pyrrolidine ring. The compound’s stereochemistry is defined by the (2R,5S) configuration.
Méthodes De Préparation
a. Synthetic Routes
Several synthetic routes exist for the preparation of rel-(2R,5S)-2,5-Diphenylpyrrolidine. Here are two common methods:
-
Catalytic Hydrogenation of Phenylpyrrole:
- Start with phenylpyrrole (2-phenylpyrrole).
- Perform catalytic hydrogenation using a suitable hydrogen source (e.g., H₂ gas) and a metal catalyst (such as palladium on carbon, Pd/C).
- The reaction yields this compound.
-
Diastereoselective Synthesis:
- Begin with a chiral precursor, such as ®-(+)-1-phenylethylamine.
- React the chiral amine with an appropriate aldehyde (e.g., benzaldehyde) under diastereoselective conditions.
- The resulting product is this compound.
b. Industrial Production
Industrial-scale production methods typically involve the catalytic hydrogenation route due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Rel-(2R,5S)-2,5-Diphenylpyrrolidine can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding pyrrolidinone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenyl groups can be substituted using appropriate reagents (e.g., halogens, amines).
Major products:
- Oxidation: Pyrrolidinone derivative.
- Reduction: Alcohol derivative.
Applications De Recherche Scientifique
Rel-(2R,5S)-2,5-Diphenylpyrrolidine finds applications in:
Organic Synthesis: As a chiral building block in the synthesis of other compounds.
Medicinal Chemistry: Potential use in drug development due to its stereochemistry and biological activity.
Materials Science: Incorporation into polymers or materials for specific properties.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may interact with molecular targets (e.g., receptors, enzymes) to exert therapeutic effects.
- In materials science, it could influence material properties (e.g., rigidity, solubility).
Comparaison Avec Des Composés Similaires
Rel-(2R,5S)-2,5-Diphenylpyrrolidine is unique due to its stereochemistry and phenyl substituents. Similar compounds include:
- Rel-(2R,5S)-5-Methyltetrahydrofuran-2-methanol** .
Rel-(2R,5S)-1-Benzylpyrrolidine-2,5-dicarboxylic acid: .
Propriétés
Formule moléculaire |
C16H17N |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
(2S,5R)-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16+ |
Clé InChI |
NAOGHMNKMJMMNQ-IYBDPMFKSA-N |
SMILES isomérique |
C1C[C@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)

![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)




